beta-COLUBRINE

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

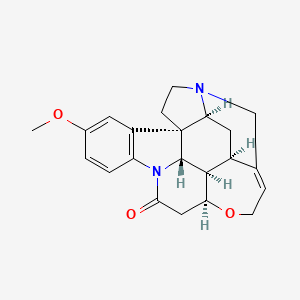

Beta-colubrine is a monoterpenoid indole alkaloid that is strychnine in which the hydrogen at position 2 has been replaced by a methoxy group. It is a minor alkaloid from Strychnos nux-vomica. It has a role as a plant metabolite. It is a monoterpenoid indole alkaloid, an organic heteroheptacyclic compound and an aromatic ether. It derives from a strychnine.

科学研究应用

Biological Activities

Beta-colubrine exhibits significant biological activities, particularly in the following areas:

- Neuropharmacology : It has been studied for its effects on various neurotransmitter systems, showing potential as a neuroprotective agent.

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, similar to other alkaloids derived from Strychnos species .

- Interaction with Biological Macromolecules : Research indicates that this compound interacts with various proteins and enzymes, which may underlie its pharmacological effects.

Applications in Pharmacology

- Neuroprotective Agent : this compound's modulation of neurotransmitter systems suggests its potential use in treating neurodegenerative diseases.

- Anticancer Drug Development : Its observed antitumor effects warrant further investigation into its efficacy as an anticancer agent.

- Analgesic Properties : Like other indole alkaloids, this compound may have analgesic properties, making it a candidate for pain management therapies.

Data Table: Comparative Analysis of Indole Alkaloids

| Compound | Structural Modification | Biological Activity | Unique Features |

|---|---|---|---|

| Strychnine | None | Neurotoxic | Strong antagonist at glycine receptors |

| Brucine | Hydroxyl group addition | Weak M1 receptor modulator | Less toxic than strychnine |

| Alpha-Colubrine | Different stereochemistry | Similar neuroactive properties | Distinct pharmacokinetic profile |

| This compound | Methoxy group addition | Antitumor activity | Potentially less toxic with unique efficacy |

Case Studies

-

Neuropharmacological Studies :

- Research indicates that this compound can modulate neurotransmitter release, providing insights into its potential use in treating conditions like Alzheimer's disease. Studies involving animal models have demonstrated improvements in cognitive function when administered this compound.

- Antitumor Research :

- Toxicological Assessments :

化学反应分析

Biosynthetic Pathways and Enzymatic Modifications

Beta-colubrine (13 ) serves as a critical intermediate in strychnos alkaloid biosynthesis:

Methylation to Brucine

-

Reaction : this compound undergoes O-methylation at position 11 via the enzyme SnvOMT (O-methyltransferase) to form brucine (15 ) .

-

Conditions :

-

Catalyzed by SnvOMT (cluster 4032.16453)

-

Co-expressed with cytochrome P450 (Snv11H, CYP71AH44)

-

-

Efficiency :

Hydroxylation and Demethylation

-

Hydroxylation : Cytochrome P450 (Snv11H) hydroxylates β-colubrine at position 11 to form 11-deMe brucine (14 ) .

-

Demethylation : Acidic conditions or enzymatic action can reverse methylation, regenerating β-colubrine from brucine .

Solvent-Dependent Reactivity

This compound exhibits significant chiroptical changes in different solvents, affecting its electronic transitions:

<sup>a</sup>Circular Dichroism (CD) sign inversions correlate with protonation state.

<sup>b</sup>TEP = Triethyl phosphate.

Decarboxylation and Deformylation

This compound derivatives participate in decarboxylation pathways during biosynthesis:

-

Decarboxylation Mechanism :

Radical Alkylation

-

Process : Alkyl radicals generated from boronic acids and hypervalent iodine reagents can functionalize β-colubrine analogs .

-

Conditions : Visible-light photocatalysis (e.g., Ru(bpy)<sub>3</sub><sup>2+</sup>) .

Cyclization Reactions

-

Spirolactone Formation : Alkynoate precursors undergo radical-induced cyclization to form spirolactones under similar conditions .

Stability and Degradation

-

Thermal Stability : Decarboxylation of β-colubrine derivatives is entropically favored at elevated temperatures (e.g., 60°C) .

-

Half-Life : Non-enzymatic decarboxylation of related β-keto acids occurs over geological timescales (~2.3 billion years) , highlighting enzymatic necessity in vivo.

Biological and Pharmacological Correlations

属性

CAS 编号 |

509-36-4 |

|---|---|

分子式 |

C22H24N2O3 |

分子量 |

364.4 g/mol |

IUPAC 名称 |

(4aR,5aS,8aR,13aS,15aS,15bR)-10-methoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |

InChI |

InChI=1S/C22H24N2O3/c1-26-13-2-3-16-15(8-13)22-5-6-23-11-12-4-7-27-17-10-19(25)24(16)21(22)20(17)14(12)9-18(22)23/h2-4,8,14,17-18,20-21H,5-7,9-11H2,1H3/t14-,17-,18-,20-,21-,22+/m0/s1 |

InChI 键 |

ZTHVHELPCLGXHF-JPPAUQSISA-N |

SMILES |

COC1=CC2=C(C=C1)N3C4C25CCN6C5CC7C4C(CC3=O)OCC=C7C6 |

手性 SMILES |

COC1=CC2=C(C=C1)N3[C@@H]4[C@]25CCN6[C@H]5C[C@@H]7[C@H]4[C@H](CC3=O)OCC=C7C6 |

规范 SMILES |

COC1=CC2=C(C=C1)N3C4C25CCN6C5CC7C4C(CC3=O)OCC=C7C6 |

Key on ui other cas no. |

509-36-4 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。